LogP Comparison: Butoxy vs. Methoxy, Ethoxy, and Non-Alkoxy Analogues
The predicted octanol–water partition coefficient (LogP) of 1-bromo-2-butoxy-4-(trifluoromethyl)benzene is 4.65, compared with 3.52 for the 2-methoxy analog (CAS 402-07-3), 3.87 for the 2-ethoxy analog (CAS 156605-94-6), and 3.66 for the non-alkoxy analog 1-bromo-4-(trifluoromethyl)benzene (CAS 402-43-7) . The butoxy compound is 1.13 log units more lipophilic than the methoxy analog and 0.78 log units more lipophilic than the ethoxy analog. All values are computationally predicted and were retrieved from independent vendor databases using comparable algorithms (XLogP3/ACD/Labs).
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.65 (XLogP3) |
| Comparator Or Baseline | 2-Methoxy analog (CAS 402-07-3): LogP = 3.52; 2-Ethoxy analog (CAS 156605-94-6): LogP = 3.87; 4-CF₃-bromobenzene (CAS 402-43-7): LogP = 3.66 |
| Quantified Difference | ΔLogP(butoxy − methoxy) = +1.13; ΔLogP(butoxy − ethoxy) = +0.78; ΔLogP(butoxy − non-alkoxy) = +0.99 |
| Conditions | Predicted values; computational method: XLogP3 / ACD/Labs algorithm; source databases: Leyan (butoxy), ChemSrc (methoxy), ChemScene (ethoxy), SIELC (non-alkoxy) |
Why This Matters
A ΔLogP of +1.1 relative to the methoxy analog corresponds to a predicted ~12-fold increase in octanol–water partition, which can significantly enhance blood–brain barrier penetration and membrane partitioning for CNS-targeted probe molecules.
- [1] SIELC Technologies. Product page: Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7). LogP 3.66. URL: https://sielc.com (accessed 2026-04-24). View Source
